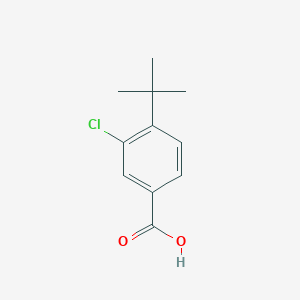

4-Tert-butyl-3-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

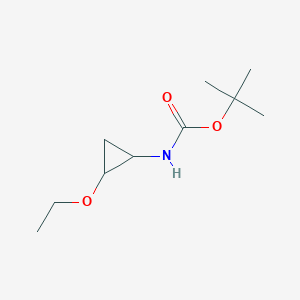

4-Tert-butyl-3-chlorobenzoic acid is a synthetic compound that has attracted significant attention due to its unique physical and chemical properties. It is an endocrine-disrupting chemical (EDC) present in honey . The molecular formula of this compound is C11H13ClO2 .

Synthesis Analysis

The synthesis of 4-Tert-butyl-3-chlorobenzoic acid involves several steps. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .

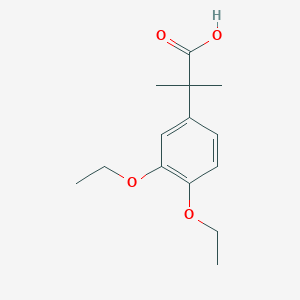

Molecular Structure Analysis

4-Tert-butyl-3-chlorobenzoic acid contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving 4-Tert-butyl-3-chlorobenzoic acid are complex. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The hazardous Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .

Physical And Chemical Properties Analysis

The molecular weight of 4-Tert-butyl-3-chlorobenzoic acid is 212.67300 . The exact mass is 212.06000 . The PSA is 37.30000 and the LogP is 3.33570 . The melting point is 185-186 .

Scientific Research Applications

Organic Synthesis

4-Tert-butyl-3-chlorobenzoic acid: is a valuable compound in organic synthesis due to its electron-withdrawing chloro group and bulky tert-butyl group. These features make it an excellent candidate for Friedel-Crafts Acylation reactions, where it can be used to introduce aromatic acyl groups into other compounds . This reaction is fundamental in creating complex organic molecules for pharmaceuticals and agrochemicals.

Environmental Science

In environmental science, 4-Tert-butyl-3-chlorobenzoic acid can be studied for its biodegradation pathways. Understanding how this compound breaks down in the environment can lead to insights into the bioremediation of chlorinated aromatic pollutants .

Photochemistry

This compound’s ability to absorb light makes it a candidate for studying photo-induced energy and electron transfer processes. These studies are crucial for developing new materials for solar energy conversion and photodynamic therapy .

Acid-Base Chemistry

The acidity of 4-Tert-butyl-3-chlorobenzoic acid is influenced by the electron-withdrawing chloro group, making it a subject of study in acid-base chemistry. Researchers can explore the substituent effects on acidity and how this impacts the reactivity and stability of the molecule .

Safety and Hazards

4-Tert-butyl-3-chlorobenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Mechanism of Action

Mode of Action

As a benzoic acid derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The tert-butyl and chloro groups on the benzene ring can influence these reactions.

Action Environment

The action, efficacy, and stability of 4-Tert-butyl-3-chlorobenzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.

properties

IUPAC Name |

4-tert-butyl-3-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFPPRDWGOZYBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731002 |

Source

|

| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3-chlorobenzoic acid | |

CAS RN |

1515-20-4 |

Source

|

| Record name | 4-tert-Butyl-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)